Product packaging for Octaverine hydrochloride(Cat. No.:CAS No. 6775-26-4)

Octaverine hydrochloride

Cat. No.: B131650
CAS No.: 6775-26-4
M. Wt: 433.9 g/mol
InChI Key: PWPKPIKBAPBKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octaverine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H28ClNO5 and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89288. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28ClNO5 B131650 Octaverine hydrochloride CAS No. 6775-26-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5.ClH/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22;/h9-14H,6-8H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPKPIKBAPBKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218023
Record name Octaverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6775-26-4
Record name Isoquinoline, 6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6775-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octaverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octaverine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octaverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octaverine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Historical Trajectories and Academic Evolution of Octaverine Hydrochloride Research

Early Academic Investigations and Discoveries Pertaining to Octaverine (B1617614) Hydrochloride

The initial academic exploration of Octaverine hydrochloride appears in the mid-20th century, where it was investigated as a synthetic analogue of papaverine (B1678415). Research originating from the 1950s positioned Octaverine as a compound developed to explore modifications of the basic benzylisoquinoline structure. A pivotal 1954 study by A. A. Goldberg and M. Shapero from the Research Department of Ward Blenkinsop & Co., Ltd., provided the first detailed public comparison of Octaverine against papaverine and another analogue, perparine. oup.comoup.com

These early investigations were primarily pharmacological, focusing on the compound's functional effects in animal models and isolated tissues. The research established Octaverine's profile as a potent spasmolytic agent. For instance, it was found to be significantly more active than papaverine in certain smooth muscle preparations while demonstrating a different toxicity profile. oup.com This foundational work characterized Octaverine not as a natural discovery, but as a product of targeted chemical synthesis aimed at creating new therapeutic agents.

The table below summarizes some of the key findings from this early research period.

Table 1: Summary of Key Early Research Findings for Octaverine (1954)
Research AreaKey FindingReference
Acute Toxicity (Mice)Octaverine exhibited approximately half the acute toxicity of papaverine. oup.com
Spasmolytic Activity (Rat Uterus)Demonstrated four times the activity of papaverine in suppressing spontaneous contractions. oup.com
Spasmolytic Activity (Guinea-Pig Ileum)Showed the same level of activity as papaverine against spasms induced by barium chloride. oup.com
Hypotensive Activity (Rabbits)Possessed approximately twice the hypotensive activity of papaverine, with a longer duration of action. oup.com
Respiratory Effects (Rabbits)Caused a substantial increase in ventilation rate, in contrast to papaverine which caused a slight decrease. oup.com

Methodological Advancements Shaping this compound Research Paradigms

The research paradigms for a compound like this compound have evolved significantly since the 1950s, shifting from a reliance on classical pharmacology to a new standard of high-precision analytical chemistry.

The early studies relied entirely on in vivo and ex vivo bioassays. oup.comoup.com Spasmolytic activity was measured by observing the contractions of isolated tissues like the guinea-pig ileum or rat uterus in an organ bath, while circulatory effects were determined by directly measuring blood pressure in anesthetized animals such as rabbits. oup.comoup.com These methods, while effective for determining physiological function, lacked the molecular specificity and quantitative precision of modern techniques.

Contemporary research on benzylisoquinoline alkaloids, and by extension Octaverine, is now dominated by advanced analytical methodologies. nih.gov The structural confirmation and purity assessment of a research chemical like Octaverine would now be performed using a suite of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying compounds like Octaverine from complex mixtures. Modern methods often use a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and a buffered aqueous solution to achieve separation. researchgate.netresearchgate.net

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), allows for highly sensitive detection and precise mass determination, confirming the molecular weight of the compound and its fragments. rjptonline.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

This methodological shift reflects a broader evolution in drug discovery and chemical analysis, where the focus has moved from observing a substance's effect to understanding its precise molecular identity, structure, and purity. mdpi.com

Table 2: Evolution of Research Methodologies for Isoquinoline (B145761) Alkaloids
Research AspectClassical Paradigm (e.g., 1950s)Modern Paradigm
Structural IdentificationInferred from synthetic pathway; elemental analysis.Nuclear Magnetic Resonance (NMR); High-Resolution Mass Spectrometry (HRMS).
Purity AssessmentMelting point determination; classical titration.High-Performance Liquid Chromatography (HPLC); Gas Chromatography (GC) for residual solvents.
QuantificationBioassays based on physiological response (e.g., muscle contraction).UV-Spectrophotometry; HPLC with UV or MS detection for precise concentration measurement. rjptonline.org
Functional AnalysisEx vivo organ bath studies (e.g., isolated ileum); in vivo animal models (e.g., blood pressure in rabbits). oup.comoup.comIn vitro enzyme assays; cell-based reporter assays; receptor binding studies.

Comparative Analysis of this compound within Benzylisoquinoline Alkaloid Research

This compound's place in academic research is best understood through its comparison with its parent compound, papaverine. Papaverine is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum), whereas Octaverine is a synthetic derivative. oup.comoup.com This positions Octaverine within a classic line of pharmaceutical chemistry research: the structure-activity relationship (SAR) study, where a natural product is systematically modified to investigate how chemical structure affects biological activity. alliedacademies.orgnih.gov

The comparative studies from 1954 provide a clear and quantitative analysis of these differences. The goal of synthesizing analogues like Octaverine was likely to enhance specific desirable effects (e.g., spasmolysis) while potentially reducing others (e.g., toxicity). The research showed this effort was met with mixed success, highlighting the complexity of predicting pharmacological outcomes from structural changes.

For example, while Octaverine was a more potent spasmolytic on uterine tissue and a stronger hypotensive agent, its activity against barium chloride-induced spasms was identical to papaverine's, indicating that the structural modifications did not uniformly enhance its activity across all models of smooth muscle contraction. oup.comoup.com This type of nuanced finding is central to alkaloid research and drug development, demonstrating that a single structural change can lead to a complex spectrum of functional alterations.

Table 3: Comparative Biological Activities of Octaverine and Papaverine (Data from Goldberg & Shapero, 1954)
Test/AssayModelOctaverine Activity (Relative to Papaverine)Reference
Acute Toxicity (LD50)Mice~50% (i.e., half as toxic) oup.com
Spasmolysis (Spontaneous Contraction)Rat Uterus400% (i.e., 4 times as active) oup.com
Spasmolysis (Barium Chloride-induced)Guinea-Pig Ileum100% (i.e., equally active) oup.com
Spasmolysis (Histamine-induced)Guinea-Pig Ileum100% (i.e., equally active) oup.com
Hypotensive EffectRabbit Blood Pressure~200% (i.e., twice as active) oup.com
Effect on RespirationRabbit Ventilation RateSubstantial increase (vs. slight decrease for Papaverine) oup.com

Synthetic Methodologies and Chemical Derivatization of Octaverine Hydrochloride

Established Synthetic Routes and Reaction Mechanisms for Octaverine (B1617614) Hydrochloride

The most established method for synthesizing the core isoquinoline (B145761) structure of compounds like Octaverine is the Bischler-Napieralski reaction . This reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to the fully aromatized isoquinoline ring. organic-chemistry.orgwikipedia.orgnrochemistry.com

The general pathway for Octaverine synthesis via this method can be outlined as follows:

Amide Formation: The synthesis begins with the acylation of a substituted phenethylamine (B48288). For Octaverine, this involves reacting homoveratrylamine (3,4-dimethoxyphenethylamine) with 3,4,5-trimethoxybenzoyl chloride . This reaction forms the necessary N-acyl-β-arylethylamine precursor.

Cyclization (Bischler-Napieralski Reaction): The formed amide undergoes an intramolecular cyclization reaction, driven by a dehydrating agent or Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com This step forms the 3,4-dihydroisoquinoline (B110456) ring. The reaction proceeds via an electrophilic aromatic substitution, where the electron-rich benzene (B151609) ring of the homoveratrylamine moiety attacks the activated carbonyl group. organic-chemistry.orgscribd.com

Dehydrogenation (Aromatization): The resulting 3,4-dihydroisoquinoline intermediate is then dehydrogenated to form the stable, aromatic isoquinoline ring system. This is often achieved using a catalyst like palladium on carbon (Pd/C) at elevated temperatures. This step is crucial for forming the final isoquinoline core of Octaverine.

Salt Formation: Finally, the Octaverine free base is treated with hydrochloric acid (HCl) in a suitable solvent, such as ethanol, to precipitate Octaverine hydrochloride as a stable salt. google.com

Two primary mechanisms have been proposed for the key Bischler-Napieralski cyclization step wikipedia.orgnrochemistry.com:

Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes.

Mechanism II: Proposes the formation of a highly reactive nitrilium ion intermediate prior to the cyclization step. wikipedia.org

The prevailing mechanism can depend on the specific reactants and reaction conditions used. wikipedia.org

Table 1: Key Stages in the Established Synthesis of this compound

StepReaction TypeKey ReactantsKey Reagents/ConditionsProduct
1AcylationHomoveratrylamine, 3,4,5-Trimethoxybenzoyl chlorideBase (e.g., Pyridine)N-(3,4-dimethoxyphenethyl)-3,4,5-trimethoxybenzamide
2CyclizationN-(3,4-dimethoxyphenethyl)-3,4,5-trimethoxybenzamidePOCl₃ or PPA, Reflux1-(3,4,5-trimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
3Dehydrogenation1-(3,4,5-trimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolinePd/C, High TemperatureOctaverine (free base)
4Salt FormationOctaverine (free base)Hydrochloric Acid (HCl)This compound

Development of Novel Synthetic Pathways for this compound Analogues

Research into isoquinoline alkaloids is active, with efforts to create structural analogues to explore structure-activity relationships. While specific literature on novel synthetic pathways for Octaverine analogues is not abundant, general strategies for isoquinoline analogue synthesis are applicable. nih.gov These strategies often focus on modifying the substituents on both the isoquinoline nucleus and the phenyl ring at the C1 position.

Methods for creating analogues could include:

Varying the Starting Materials: Utilizing different substituted phenethylamines or benzoyl chlorides in the initial acylation step of the Bischler-Napieralski route would lead to a variety of analogues with different substitution patterns. nih.gov

Post-Synthesis Modification: Functional groups on the synthesized Octaverine skeleton could be chemically modified. For example, demethylation of the methoxy (B1213986) groups followed by re-alkylation with different alkyl groups could produce a library of new compounds.

Alternative Cyclization Strategies: Modern synthetic methods like transition-metal-catalyzed C-H activation and annulation reactions are being developed for isoquinoline synthesis. organic-chemistry.org For instance, rhodium(III)-catalyzed C-H bond activation of in-situ generated oximes and their cyclization with alkynes provides a pathway to multisubstituted isoquinolines. organic-chemistry.org Such methods could be adapted for the synthesis of complex analogues.

Table 2: Potential Strategies for Synthesizing Octaverine Analogues

StrategyDescriptionExample Modification
Precursor VariationUse of different substituted starting materials in a classical route.Reacting 3,4-diethoxyphenethylamine (B1270529) with 3,4,5-trimethoxybenzoyl chloride.
C-H FunctionalizationDirect introduction of functional groups onto the aromatic rings of the core structure.Late-stage halogenation or nitration of the Octaverine molecule.
Novel Ring FormationEmploying modern catalytic methods to construct the isoquinoline core.Rhodium-catalyzed annulation of a primary benzylamine (B48309) with a diazo compound. organic-chemistry.org

Chemo- and Regioselectivity in this compound Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like Octaverine.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the Bischler-Napieralski synthesis, the dehydrating agent (e.g., POCl₃) must selectively activate the amide's carbonyl oxygen for cyclization without causing unwanted side reactions on the multiple methoxy groups present on the aromatic rings. The conditions are chosen to favor the desired cyclization.

Regioselectivity: This concerns the position at which a reaction occurs. The Bischler-Napieralski cyclization is a type of electrophilic aromatic substitution. The electron-donating methoxy groups on the phenethylamine portion activate the aromatic ring and direct the cyclization to the ortho position relative to the ethylamine (B1201723) substituent. The cyclization almost exclusively occurs at the C-6 position, which is para to one methoxy group and ortho to the other, due to powerful electronic directing effects. Alternative cyclization to the other possible ortho position (C-2) is sterically and electronically disfavored. Modern synthetic methods for polysubstituted isoquinolines also place a high emphasis on achieving high regioselectivity through careful choice of catalysts and directing groups. acs.orgnih.gov

Exploration of Green Chemistry Principles in this compound Production

While specific studies on applying green chemistry to Octaverine synthesis are limited, the broader field of isoquinoline alkaloid synthesis is seeing increased focus on sustainability. rsc.orgrroij.com Green chemistry principles aim to reduce waste, minimize energy use, and use less hazardous substances. sigmaaldrich.comacs.org

Key areas for greening the synthesis of Octaverine and related compounds include:

Safer Solvents: Traditional syntheses often use chlorinated solvents or high-boiling aromatic solvents like toluene (B28343) or xylene. organic-chemistry.org Green approaches would favor the use of water, ethanol, or other biodegradable and less toxic solvents. rroij.comnih.gov A study on the synthesis of papaverine (B1678415), a related benzylisoquinoline alkaloid, successfully used water as a solvent medium for the final hydrogenation step. orgchemres.org

Catalysis: Replacing stoichiometric reagents (which are consumed in the reaction) with catalytic alternatives is a core principle of green chemistry. acs.org This includes using heterogeneous catalysts that can be easily recovered and reused, or developing biocatalytic (enzymatic) steps that operate under mild conditions. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product, minimizing waste. acs.org Multi-component reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and are being explored for the synthesis of complex heterocycles. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. dntb.gov.uarsc.org

Applying these principles to the established Bischler-Napieralski route could involve using a solid acid catalyst instead of PPA or POCl₃, running the reaction in a greener solvent, and using microwave irradiation to accelerate the cyclization and dehydrogenation steps.

Mechanistic Elucidation of Octaverine Hydrochloride Action: in Vitro and Cellular Studies

Phosphodiesterase Enzyme Inhibition Kinetics of Octaverine (B1617614) Hydrochloride

The inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), is a key mechanism for many smooth muscle relaxants. sigmaaldrich.comnih.govwikipedia.org The actions of Octaverine hydrochloride are believed to be, at least in part, attributable to this enzymatic inhibition.

Specificity Profiling of PDE Isoform Inhibition by this compound

While direct and comprehensive profiling of this compound against all PDE isoforms is not extensively documented in publicly available literature, its structural similarity to papaverine (B1678415) and drotaverine provides valuable insights. Papaverine is known to be a non-selective PDE inhibitor, affecting multiple isoforms. nih.govasm.organe.pl Drotaverine, a close structural analog, exhibits a degree of selectivity, primarily targeting phosphodiesterase 4 (PDE4). ijrpr.comdrugbank.comresearchgate.netunideb.hu PDE4 is specific for the hydrolysis of cAMP, and its inhibition leads to increased intracellular cAMP levels, promoting smooth muscle relaxation. ijrpr.comdrugbank.com Some research also suggests that papaverine can inhibit PDE10. clinicaltrials.govnih.gov Given these precedents, it is hypothesized that this compound likely exhibits a profile of PDE inhibition that may include PDE4 and potentially other isoforms, though specific quantitative data remains to be fully elucidated.

Determination of Quantitative Enzyme Kinetic Parameters for this compound Inhibition

Table 1: Comparative PDE Inhibition Profile of Related Compounds

CompoundPrimary Target PDE Isoform(s)Reported Effects
Drotaverine PDE4Selective inhibitor, increases cAMP levels. ijrpr.comdrugbank.comresearchgate.net
Papaverine Non-selective (e.g., PDE4, PDE10)Inhibits multiple PDE isoforms. nih.govasm.orgclinicaltrials.gov
This compound Not definitively determinedHypothesized to inhibit PDE isoforms, likely including PDE4.

This table is based on available data for structurally similar compounds and highlights the need for direct studies on this compound.

Allosteric Modulation and Binding Mechanisms of this compound with PDE Enzymes

The precise binding mechanism of this compound to PDE enzymes, including whether it acts as a competitive, non-competitive, or allosteric modulator, has not been definitively characterized. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov Studies on Drotaverine suggest it may have minor allosteric calcium channel blocking properties, which could be related to its interaction with PDEs that are part of larger signaling complexes. ijrpr.comdrugbank.com However, detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, of this compound bound to a PDE enzyme are needed to elucidate the specific binding site and the nature of the interaction.

Cellular Pharmacodynamics of this compound

The ultimate physiological effects of this compound are determined by its actions within the cell, which include the modulation of intracellular signaling cascades and ion channels.

Investigations into Intracellular Signaling Cascades Modulated by this compound

By inhibiting PDE enzymes, this compound is expected to increase the intracellular concentrations of cAMP and/or cGMP. sigmaaldrich.comnih.gov An elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of events that culminates in smooth muscle relaxation. researchgate.net Similarly, an increase in cGMP can activate Protein Kinase G (PKG), which also contributes to vasodilation and smooth muscle relaxation. mdpi.com While this is the generally accepted pathway for PDE inhibitors, specific studies detailing the precise downstream signaling events modulated by this compound in different cell types are limited.

Analysis of Ion Channel Modulation by this compound in Cellular Models

Beyond its effects on PDE, there is evidence to suggest that isoquinoline (B145761) alkaloids can directly modulate the activity of various ion channels. nih.govnih.govfrontiersin.org Research on the related compound Drotaverine has demonstrated an interaction with L-type voltage-operated calcium channels (L-VOCCs). unideb.hunih.govnih.gov Drotaverine has been shown to inhibit Ca2+ influx through these channels, which is a critical step in the initiation of smooth muscle contraction. nih.gov It has been suggested that Drotaverine has a negative allosteric interaction with the binding sites for 1,4-dihydropyridines on the L-type Ca2+ channel. nih.gov It is plausible that this compound shares this property, contributing to its spasmolytic effects by a dual mechanism: increasing cAMP via PDE inhibition and directly blocking calcium entry. However, direct electrophysiological studies on the effects of this compound on calcium, potassium, and sodium channels are necessary to confirm this hypothesis and to fully characterize its ion channel modulating properties.

Table 2: Potential Cellular Mechanisms of Action of this compound

Cellular TargetProposed Effect of this compoundConsequence
Phosphodiesterase (PDE) Enzymes Inhibition, particularly of PDE4Increased intracellular cAMP levels.
Intracellular Signaling Cascades Activation of PKA pathwayPhosphorylation of downstream targets leading to smooth muscle relaxation.
L-type Calcium Channels Potential direct blockade or allosteric modulationReduced influx of extracellular calcium, inhibiting muscle contraction. unideb.hunih.govnih.gov

This table summarizes the hypothesized mechanisms based on the actions of structurally related compounds and the general pharmacology of PDE inhibitors.

Assessment of this compound Effects on Cellular Contraction Mechanisms in Isolated Tissues

This compound is recognized for its spasmolytic properties, indicating its ability to alleviate smooth muscle spasms. The investigation of such effects at the cellular level is typically conducted using in vitro models involving isolated tissue preparations. nih.govnih.govreprocell.com These experimental setups, commonly known as isolated tissue baths or organ baths, allow for the study of tissue contractility in a controlled physiological environment outside of a living organism. scireq.comiworx.com

In this methodology, segments of smooth muscle tissue, such as those from the trachea, are suspended in a chamber filled with a heated, gassed, and nutrient-rich physiological solution. reprocell.comscireq.comiworx.com The tissue's contractile force is measured by sensitive transducers. reprocell.com Researchers can induce contraction using various agonists like histamine (B1213489) or methacholine, or by depolarization with potassium chloride. nih.gov The relaxant effect of a compound like this compound is then quantified by its ability to either prevent these induced contractions or relax a pre-contracted tissue. nih.gov

The mechanism of action for octaverine's relaxant effects is understood by examining related isoquinoline derivatives, such as drotaverine. nih.govnih.gov Studies on drotaverine have shown that its primary mechanism involves the inhibition of phosphodiesterase type 4 (PDE4). nih.govpatsnap.com Inhibition of PDE4 prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. patsnap.com This increase in cAMP activates protein kinase A, which in turn inactivates myosin light chain kinase (MLCK), an enzyme essential for the actin-myosin interaction required for muscle contraction. patsnap.com The result is smooth muscle relaxation. patsnap.com

Furthermore, a contributing mechanism is a calcium-antagonistic effect. patsnap.com Compounds in this class have been shown to inhibit L-type voltage-operated calcium channels (L-VOCC), which reduces the influx of calcium ions necessary for initiating and maintaining muscle contraction. nih.govpatsnap.com In studies with guinea pig tracheal preparations, the relaxant effect was concentration-dependent and showed higher potency against contractions induced by potassium chloride, a characteristic shared with calcium channel blockers like nifedipine. nih.gov This suggests that the spasmolytic action of this compound likely results from a dual mechanism involving both PDE inhibition and calcium channel blockade. nih.gov

In Vitro Cytostatic and Other Non-Traditional Cellular Activities of this compound

Beyond its well-known spasmolytic effects, this compound has demonstrated other significant biological activities in in vitro cellular studies, notably cytostatic and antiviral effects.

Cytostatic Activity Research has revealed the potential of this compound as a cytotoxic agent against specific cancer cell lines. In vitro experiments have quantified its inhibitory effects, showing notable activity against human breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism proposed for this anticancer activity involves the induction of apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS) and the disruption of tubulin polymerization. The efficacy of this cytotoxic effect is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Cancer30.5 ± 1.1
HepG2Liver Cancer58.5 ± 13.5

This cytostatic potential is not entirely unique within its chemical class. Drotaverine, a structurally related compound, has also been identified as a "concealed cytostatic," exhibiting activity against several human tumor cell lines, including colorectal carcinoma cells (HT-29). nih.gov

Antiviral Activity A significant non-traditional cellular activity identified for this compound is its antiviral property, specifically against the Human Immunodeficiency Virus (HIV). In vitro studies have shown that octaverine can inhibit HIV replication. The mechanism of this action is attributed to the competitive inhibition of HIV reverse transcriptase (HIV-RT), a critical enzyme that the virus uses to convert its RNA into DNA, a necessary step for its replication. Experiments conducted on HIV-infected cell lines demonstrated that treatment with the compound led to a significant reduction in viral load, with a reported inhibition rate of approximately 78%.

In Vitro Receptor Binding and Functional Assays for this compound Interactions

To fully elucidate the molecular mechanisms of a compound, in vitro receptor binding and functional assays are indispensable tools. nih.govprecisionantibody.com Binding assays are designed to measure the affinity of a ligand for its molecular target, such as a receptor or enzyme, while functional assays measure the subsequent biological response. precisionantibody.comgiffordbioscience.com

Receptor Binding Assays These assays quantify the interaction between a ligand and a receptor. nih.gov They are frequently performed using radiolabeled ligands to track binding to cell membranes or purified receptors. giffordbioscience.comchelatec.com Key parameters derived from these studies include:

Kd (Equilibrium Dissociation Constant): A measure of a ligand's binding affinity; a lower Kd indicates a higher affinity. nih.gov

Bmax (Maximum Binding Capacity): Represents the total concentration of receptor sites in the tissue. chelatec.com

IC50 and Ki (Inhibition Constants): Determined from competitive binding assays, where an unlabeled compound competes with a radioligand. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand, and this is often converted to the Ki value to represent the absolute affinity of the competitor for the receptor. nih.govchelatec.com

For this compound, a specific example of a direct molecular interaction is its competitive binding to the active site of HIV reverse transcriptase, which underlies its antiviral activity.

Functional Assays Functional assays are critical for determining whether a ligand acts as an agonist (activating a receptor) or an antagonist (blocking a receptor's activity). nih.govnih.gov These assays move beyond binding to measure a physiological or biochemical response within a cell, such as changes in second messenger concentrations (e.g., cAMP), ion channel activity, or gene expression. nih.govcreative-biolabs.com

Based on the known biological effects of octaverine and related compounds, several functional assays would be relevant for characterizing its interactions:

Phosphodiesterase (PDE) Activity Assays: To confirm and quantify the inhibition of PDE enzymes, particularly PDE4, which would lead to an increase in cAMP levels. nih.govpatsnap.com

Calcium Flux Assays: To measure the inhibition of calcium influx through L-type voltage-operated calcium channels, confirming a calcium-antagonistic mechanism. nih.govpatsnap.com

Enzymatic Assays (HIV-RT): In vitro assays using purified HIV-RT can directly measure the inhibition of DNA synthesis to calculate IC50 values and confirm the mechanism of antiviral action.

Table 2: Relevant In Vitro Assays for Characterizing this compound's Molecular Interactions

Assay TypePurposePotential Target for OctaverineKey Parameters Measured
Competitive Radioligand BindingDetermine binding affinity for a receptor.L-type Calcium Channels, Adrenergic ReceptorsIC50, Ki nih.govchelatec.com
Enzyme Inhibition AssayMeasure inhibition of enzyme activity.Phosphodiesterase 4 (PDE4), HIV-RTIC50 patsnap.com
Cell-Based Functional Assay (cAMP)Measure changes in second messenger levels.GPCRs linked to adenylyl cyclaseEC50 (agonist), IC50 (antagonist) patsnap.com
Cell Viability / Cytotoxicity AssayDetermine anti-proliferative effects.Cancer cell lines (e.g., MCF-7, HepG2)IC50

Together, these binding and functional assays provide a comprehensive profile of a compound's molecular interactions, bridging the gap between its chemical structure and its observed physiological effects.

Preclinical Pharmacological Investigations of Octaverine Hydrochloride in Animal Models

In Vivo Pharmacodynamic Characterization of Octaverine (B1617614) Hydrochloride

The in vivo pharmacodynamic effects of papaverine-like isoquinoline (B145761) derivatives are primarily characterized by their ability to relax smooth muscles, though other pharmacological activities have been observed in various animal models.

The hallmark of papaverine (B1678415) and its analogs is their direct, non-specific spasmolytic effect on smooth muscles, independent of muscle innervation drugbank.com. This activity has been demonstrated in various preclinical models targeting different organ systems.

In canine models, papaverine has been shown to relax the corpus cavernosum smooth muscle in a dose-dependent manner, effectively counteracting contractions induced by agents like phenylephrine and high potassium concentrations nih.gov. Similarly, studies on isolated guinea pig and canine intestinal smooth muscle have demonstrated the potent inhibitory effects of papaverine on contractions induced by various stimuli nih.govnih.gov. The mechanism underlying this spasmolytic activity involves the inhibition of phosphodiesterase (PDE), leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) researchgate.netnih.gov. This increase in cyclic nucleotides leads to the inhibition of myosin light-chain kinase (MLCK), preventing the phosphorylation of myosin and resulting in muscle relaxation researchgate.netnih.gov. Additionally, papaverine may interfere with calcium channels and mitochondrial respiration to contribute to its spasmolytic effect nih.govnih.gov.

The spasmolytic activity of synthetic isoquinoline derivatives has also been investigated. For instance, certain 1,3-disubstituted 3,4-dihydroisoquinolines have shown significant relaxant effects on gastric smooth muscles, with their activity being comparable to or, in some cases, exceeding that of papaverine mdpi.com.

Table 1: Spasmolytic Activity of Papaverine in Animal Models

Animal ModelTissue/OrganSpasmogenObserved EffectReference
DogCorpus CavernosumPhenylephrine, High K+Dose-dependent relaxation nih.gov
Dog (in vivo)Vascular Smooth MuscleN/AVasodilation nih.gov
Guinea PigIleumVariousInhibition of contraction nih.govnih.gov
RatAortaPhenylephrineInhibition of contraction nih.gov

Beyond its primary spasmolytic action, papaverine exhibits other pharmacological effects in vivo. A significant non-spasmolytic effect is its vasodilatory action on blood vessels, leading to increased blood flow drugbank.com. This effect is particularly noted in cerebral and coronary circulation nih.gov.

In animal models, papaverine has been shown to increase tumor oxygenation by inhibiting mitochondrial complex I, an effect that is independent of its PDE inhibitory activity pnas.org. This suggests a potential role for papaverine and its analogs in oncology, particularly in enhancing the efficacy of radiation therapy pnas.org.

Furthermore, some synthetic isoquinoline derivatives have been investigated for their effects on the central nervous system. For example, certain 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline compounds have been shown to modulate the activity of muscarinic acetylcholine and serotonin receptors in smooth muscle preparations, suggesting potential interactions with neurotransmitter systems nih.gov.

Dose-response relationships for the spasmolytic effects of papaverine have been established in various preclinical studies. In isolated canine corpus cavernosum, papaverine demonstrated a dose-dependent relaxation in response to induced contractions nih.gov. Similarly, in rat aorta and guinea pig ileum, the inhibitory effect of papaverine on smooth muscle contraction was found to be concentration-dependent nih.gov.

The potency of papaverine can vary depending on the tissue and the contractile agent used. For instance, it was found to be more potent in inhibiting phenylephrine-induced contractions in the aorta compared to high potassium-induced contractions nih.gov. This suggests that the mechanism of action may be more complex than simple PDE inhibition and may involve multiple cellular pathways.

For synthetic isoquinoline analogs, dose-dependent effects have also been reported. In studies with 1,3-disubstituted 3,4-dihydroisoquinolines, the degree of smooth muscle relaxation was proportional to the concentration of the compound applied mdpi.com.

Table 2: Dose-Response of Papaverine in Preclinical Models

Animal ModelTissueEffectDose/Concentration RangeReference
DogCorpus CavernosumRelaxation10⁻⁶ to 3x10⁻⁵ M nih.gov
RatAortaInhibition of Contraction0.3 to 100 µM nih.gov
Guinea PigIleumInhibition of ContractionN/A nih.gov

Preclinical Pharmacokinetic Profiling of Octaverine Hydrochloride

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is crucial for understanding its in vivo behavior. As with the pharmacodynamics, the pharmacokinetic profile of this compound is inferred from studies on papaverine.

Studies in beagle dogs have shown that the bioavailability of papaverine hydrochloride varies significantly with the route of administration. Following oral administration, the absolute bioavailability was determined to be 57.2% nih.gov. The pharmacokinetics of papaverine in this model was best described by an open two-compartment model nih.gov.

Once absorbed, papaverine exhibits high plasma protein binding, exceeding 90% across various species including rats, guinea pigs, rabbits, cats, and dogs nih.gov. This extensive binding can influence its distribution and elimination.

Tissue distribution studies for papaverine are not extensively detailed in the provided search results, but as a lipophilic molecule, it is expected to distribute into various tissues.

Papaverine undergoes extensive metabolism in vivo, with species differences observed in the excretion patterns of its metabolites nih.gov. The primary metabolic pathway involves the formation of monophenolic compounds which are then conjugated with glucuronic or sulfuric acid nih.gov.

In rats, guinea pigs, rabbits, cats, and dogs, metabolites are extensively excreted in the bile nih.gov. Urinary excretion is a significant route of elimination only in rabbits and guinea pigs nih.gov. A study on rat urine identified 14 metabolites, including de-methoxylated, hydroxylated, and conjugated products researchgate.net.

The plasma half-life of papaverine also shows considerable variation among species. Approximate half-lives have been reported as 12 minutes for rabbits, 15 minutes for rats, 22 minutes for guinea pigs, and 60 minutes for both cats and dogs nih.gov. The metabolites are eliminated from the plasma at a much slower rate than the parent compound nih.gov.

Table 3: Pharmacokinetic Parameters of Papaverine in Different Animal Species

SpeciesPlasma Half-life (approx.)Primary Route of ExcretionPlasma Protein BindingReference
Rabbit12 minUrine and Bile>90% nih.gov
Rat15 minBile>90% nih.gov
Guinea Pig22 minUrine and Bile>90% nih.gov
Cat60 minBile>90% nih.gov
Dog60 minBile>90% nih.gov

Characterization of Excretion Dynamics for this compound and its Metabolites in Preclinical Species

The investigation of a drug's excretion is a critical component of preclinical pharmacokinetic studies. It aims to understand the routes and rates at which the parent drug and its metabolites are eliminated from the body. This information is vital for determining the dosing regimen and assessing the potential for drug accumulation and toxicity. For a compound like this compound, these studies would typically be conducted in various preclinical species to identify a species whose metabolic and excretory pathways most closely resemble those of humans.

Standard methodologies for these studies involve the administration of the compound, often radiolabeled for easier detection, to animal models such as rats, dogs, or monkeys. Urine, feces, and bile are then collected over a specified period to quantify the amount of the parent drug and its metabolites excreted through each route. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are employed to identify and quantify the different chemical entities in the collected biological samples.

A hypothetical data table illustrating the kind of results that would be sought in such a study is presented below. This table is for illustrative purposes only and is not based on actual experimental data for this compound.

Hypothetical Excretion Profile of this compound in Preclinical Species (Illustrative Data)

SpeciesRoute of AdministrationPercentage of Administered Dose Excreted (72h)Major Metabolites Identified
Rat IntravenousUrine: 35% Feces: 60%O-desmethyl-octaverine, N-dealkylated-octaverine
Dog OralUrine: 20% Feces: 75%Glucuronide conjugates of hydroxylated metabolites
Monkey IntravenousUrine: 50% Feces: 45%Sulfated and glucuronidated phenolic metabolites

Note: The data in this table is purely hypothetical and serves to illustrate the type of information generated from drug excretion studies.

Based on studies of structurally related compounds like papaverine, it is plausible that this compound undergoes extensive metabolism, primarily in the liver, to form more polar metabolites that are then excreted in the urine and bile nih.gov. The balance between renal and fecal excretion can vary significantly between species due to differences in drug-metabolizing enzymes and transporters nih.gov. Understanding these species-specific differences is crucial for extrapolating preclinical findings to predict the pharmacokinetic profile in humans nih.gov.

Selection and Validation of Animal Models for this compound Research

The selection of an appropriate animal model is a cornerstone of preclinical research, as it significantly influences the translational relevance of the findings to human clinical outcomes. For a spasmolytic agent like this compound, the ideal animal model should mimic the physiological or pathophysiological conditions of smooth muscle spasm observed in humans.

The process of selecting an animal model for spasmolytic research involves several key considerations:

Pharmacological Target and Mechanism of Action: The animal model should possess the relevant receptors and signaling pathways that are targeted by the spasmolytic agent.

Anatomical and Physiological Similarity: The gastrointestinal, respiratory, or vascular smooth muscle tissues of the chosen species should exhibit anatomical and physiological characteristics comparable to humans.

Disease Induction and Face Validity: If the research aims to study the effect of the drug on a specific condition (e.g., irritable bowel syndrome), the animal model should reliably replicate the key features of that condition. Models of visceral hypersensitivity and altered gastrointestinal motility are often employed nih.govphysiology.orgnih.govnih.gov.

Predictive Validity: The model should have a demonstrated ability to predict the efficacy of other clinically established spasmolytic drugs.

Practical Considerations: Factors such as animal size, cost, housing requirements, and ethical considerations also play a role in the selection process.

A variety of in vivo and ex vivo models are utilized in spasmolytic research. In vivo models often involve the induction of smooth muscle contractions using pharmacological agents (e.g., acetylcholine, histamine) or electrical stimulation, followed by the administration of the test compound to assess its inhibitory effect portico.org. Ex vivo models, such as the isolated guinea pig ileum, are frequently used for initial screening and to investigate the mechanism of action of spasmolytic agents sheffbp.co.ukresearchgate.netnih.gov.

While no single animal model perfectly recapitulates the human condition, different models offer distinct advantages and limitations for the evaluation of spasmolytic drugs.

Rodent Models (Rats and Mice):

Advantages:

Cost-effective and readily available: Their small size and rapid breeding cycles make them economical for large-scale studies.

Well-characterized physiology and genetics: Extensive knowledge of their biology facilitates the interpretation of experimental results.

Availability of transgenic models: Genetically modified rodents can be used to study the role of specific genes and pathways in smooth muscle function and disease nih.gov.

Established models of visceral hypersensitivity: Various models exist to study visceral pain, a key symptom in conditions like irritable bowel syndrome physiology.orgnih.govresearchgate.netjnmjournal.org.

Limitations:

Differences in gastrointestinal motility and anatomy: The gastrointestinal transit time and anatomical features of rodents differ from those of humans, which can affect drug absorption and efficacy researchgate.net.

Differences in drug metabolism: The expression and activity of drug-metabolizing enzymes can vary significantly between rodents and humans, potentially leading to different metabolic profiles and drug exposures nih.gov.

Challenges in assessing subjective symptoms: It is difficult to directly measure subjective symptoms like abdominal pain and discomfort in rodents.

Guinea Pig Models:

Advantages:

Sensitive isolated ileum preparation: The guinea pig ileum is a classic and highly sensitive ex vivo model for studying the effects of spasmogens and spasmolytics on intestinal smooth muscle contraction sheffbp.co.ukresearchgate.netnih.govnorecopa.noresearcher.life.

Similarities in airway smooth muscle physiology: The guinea pig respiratory system shares some similarities with that of humans, making it a useful model for studying bronchodilators portico.orgslideshare.netslideshare.net.

Limitations:

Limited availability of genetic tools: Compared to mice, there are fewer genetic tools and transgenic models available for guinea pigs.

The following table summarizes the key characteristics of commonly used animal models in spasmolytic research.

Comparison of Animal Models for Spasmolytic Research

Animal ModelKey AdvantagesKey Limitations
Mouse Cost-effective, well-characterized genetics, availability of transgenic models.Small size can be challenging for certain procedures, differences in GI physiology compared to humans.
Rat Larger size than mice facilitates surgical procedures and sample collection, well-established models of visceral pain.Differences in drug metabolism compared to humans.
Guinea Pig Highly sensitive isolated ileum preparation for ex vivo studies, relevant for airway smooth muscle research.Fewer genetic tools available, differences in overall physiology.

Structure Activity Relationship Sar Studies of Octaverine Hydrochloride and Its Analogues

Identification and Characterization of Pharmacophore Features in Octaverine (B1617614) Hydrochloride

A pharmacophore model for a molecule outlines the essential three-dimensional arrangement of functional groups responsible for its biological activity. For octaverine hydrochloride and its analogues, particularly as phosphodiesterase inhibitors, the key pharmacophoric features can be deduced from the common structural motifs of related isoquinoline (B145761) alkaloids. acs.orgnih.gov

The primary pharmacophoric elements of octaverine are believed to include:

The Isoquinoline Nucleus: This bicyclic system forms the fundamental scaffold of the molecule. The nitrogen atom within this ring system is crucial for its basic properties and potential ionic interactions with the target enzyme.

The Substituted Phenyl Ring: The 3,4,5-triethoxyphenyl group is a significant feature. The size and electronic nature of the substituents on this ring play a critical role in the molecule's interaction with the hydrophobic pockets of the enzyme's active site. nih.gov

The N-Methyl Group: The methyl group on the nitrogen atom of the isoquinoline ring can influence the steric hindrance and the basicity of the nitrogen, which may affect its interaction with the biological target.

Systematic Analysis of the Impact of Structural Modifications on this compound's Biological Activity

Systematic structural modifications of the octaverine scaffold have provided valuable insights into the SAR. Studies on related isoquinoline alkaloids as PDE inhibitors have demonstrated that alterations at various positions can significantly impact potency and selectivity. nih.govnih.gov

Table 1: Impact of Structural Modifications on the Biological Activity of Octaverine Analogues

Modification SiteStructural ChangeImpact on Biological ActivityReference
Phenyl Ring Substituents Variation of alkoxy groups (e.g., methoxy (B1213986) to ethoxy)Can influence hydrophobic interactions and binding affinity. nih.gov
Introduction of different substituents (e.g., halogens, alkyl groups)Can alter electronic properties and steric interactions, potentially leading to changes in potency and selectivity. japsonline.com
Isoquinoline Ring Modification of methoxy groupsMay affect the overall electronic character and lipophilicity. acs.org
Introduction of additional substituentsCan influence the orientation of the molecule within the binding site. nih.gov
Nitrogen Atom Variation of the N-alkyl groupCan impact steric hindrance and basicity, affecting receptor interaction. nih.gov
Quaternization of the nitrogenMay enhance ionic interactions but could also affect cell permeability.

For instance, research on dihydroimidazoisoquinoline derivatives as PDE10A inhibitors has highlighted the importance of hydrophobic interactions of the phenyl group with specific amino acid residues within the enzyme's active site. nih.gov This suggests that modifications to the triethoxyphenyl group of octaverine could be a key strategy for modulating its activity.

Conformational Analysis and its Relevance to this compound SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The tetrahydroisoquinoline ring of octaverine is not planar and can adopt different conformations. The relative orientation of the substituted phenyl ring with respect to the isoquinoline nucleus is also crucial for its interaction with the target protein.

Computational studies, such as 3D-QSAR and molecular docking, can provide valuable insights into the preferred bioactive conformation of octaverine and its analogues. nih.govresearchgate.netnih.gov These studies can help to understand how different structural modifications influence the molecule's shape and its ability to fit into the binding site of the target enzyme. While specific conformational analysis studies on octaverine are not extensively reported in the available literature, the principles of conformational analysis are fundamental to understanding its SAR.

Rational Design Principles for this compound Derivatives with Enhanced Potency or Selectivity

Based on the understanding of the pharmacophore and SAR of octaverine and related isoquinoline alkaloids, several rational design principles can be proposed for the development of derivatives with improved therapeutic properties. nih.govnih.govrsc.org

Optimization of Phenyl Ring Substituents: The triethoxyphenyl group can be systematically modified to enhance hydrophobic interactions with the target enzyme. This could involve varying the length and branching of the alkyl chains of the alkoxy groups or introducing other lipophilic substituents.

Modification of the Isoquinoline Scaffold: Introduction of different functional groups on the isoquinoline ring can be explored to create additional interactions with the target, such as hydrogen bonds or electrostatic interactions.

Scaffold Hopping: Replacing the isoquinoline core with other heterocyclic systems while retaining the key pharmacophoric features could lead to the discovery of novel chemical series with different pharmacological profiles.

Structure-Based Drug Design: If the three-dimensional structure of the target enzyme (e.g., a specific PDE isozyme) is known, molecular docking and other computational techniques can be used to design molecules that fit precisely into the active site and form optimal interactions. frontiersin.org

The development of selective inhibitors for specific PDE isozymes is a major goal in this field, as it can lead to therapies with fewer side effects. nih.gov A thorough understanding of the SAR of this compound provides a solid foundation for the rational design of such selective inhibitors.

Advanced Analytical Methodologies for Octaverine Hydrochloride Characterization in Research

Chromatographic Techniques for Octaverine (B1617614) Hydrochloride Purity and Quantification

Chromatographic methods are essential for separating Octaverine hydrochloride from impurities and for its quantification. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. amazonaws.com Method development for this compound typically involves a reverse-phase approach, which is well-suited for analyzing moderately polar molecules. sielc.com

A common method utilizes a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase, a critical component in achieving separation, often consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN), water, and an acid modifier such as phosphoric acid to control the ionization state of the analyte and ensure sharp peak shapes. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

Validation of the HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.net This process involves evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netresearchgate.net Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response. researchgate.net Accuracy is confirmed through recovery studies, while precision is assessed by analyzing multiple replicates. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
Detector UV Spectrophotometer
Mode Isocratic
Application Purity analysis, Quantification, Impurity isolation

Data based on typical reverse-phase HPLC methods for Octaverine. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) Applications for this compound

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. cognizancejournal.com This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. cognizancejournal.comresearchgate.net

For this compound, HPLC methods can be adapted for UPLC systems by using columns with smaller particle sizes (e.g., 3 µm or less). sielc.com This transition leads to a dramatic reduction in analysis time and solvent consumption, making UPLC a highly efficient technique for high-throughput screening and rapid purity checks in a research setting. sielc.comresearchgate.net The fundamental principles of separation remain the same as in HPLC, relying on the partitioning of the analyte between the stationary and mobile phases. cognizancejournal.com The enhanced sensitivity of UPLC also makes it particularly suitable for detecting and quantifying trace-level impurities. chromatographyonline.com

Thin-Layer Chromatography (TLC) Methods for this compound Analysis

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the qualitative analysis of this compound and for monitoring the progress of chemical reactions. annamalaiuniversity.ac.inoperachem.com It involves spotting a solution of the sample onto a plate coated with a thin layer of an adsorbent, which serves as the stationary phase. researchgate.net

For a moderately polar compound like this compound, a polar stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used (normal-phase TLC). operachem.comresearchgate.net The mobile phase, or eluent, is a solvent or a mixture of solvents chosen based on its polarity. The selection of the mobile phase is critical to achieving good separation; its polarity is optimized so that the spots corresponding to different compounds move to distinct positions on the plate, characterized by their retention factor (Rf) values. operachem.com Visualization of the separated spots can be achieved under UV light, as the aromatic structure of this compound is expected to show fluorescence quenching on plates treated with a fluorescent indicator. libretexts.org

Table 2: General Parameters for TLC Analysis of this compound

Parameter Description
Stationary Phase Silica Gel G (with UV254 fluorescent indicator)
Mobile Phase A mixture of non-polar and polar solvents (e.g., Toluene (B28343):Ethyl Acetate:Formic Acid)
Application Qualitative identification, Purity screening, Reaction monitoring
Detection UV light at 254 nm

Spectroscopic Approaches for this compound Analysis

Spectroscopic methods are used to gain information about the chemical structure of this compound and to quantify it based on its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for this compound Estimation

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and non-destructive method for the quantitative estimation of this compound in solution. uobabylon.edu.iq The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through it. masterorganicchemistry.com

The structure of this compound contains significant chromophores, specifically the substituted isoquinoline (B145761) ring system and the diethoxybenzylidene group. msu.edu These conjugated systems of double bonds absorb UV radiation, leading to electronic transitions. researchgate.net To perform a quantitative analysis, a solution of the compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). uobabylon.edu.iq By comparing the absorbance of a sample solution of unknown concentration to a calibration curve prepared from standard solutions, the concentration of this compound can be accurately determined. masterorganicchemistry.com

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the structural elucidation of organic molecules, including this compound. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of IR radiation at these characteristic frequencies provides a unique "fingerprint" of the molecule. msu.edu For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to C-H stretching of aromatic and aliphatic groups, C=N stretching of the isoquinoline ring, C-O stretching of the ether groups, and C=C stretching of the aromatic rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons, the protons of the ethyl groups (ethoxy substituents), and the protons on the isoquinoline backbone.

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for a complete carbon count and identification of the carbon skeleton. researchgate.net

Together, IR, ¹H NMR, and ¹³C NMR data allow for the unambiguous confirmation of the chemical structure of this compound.

Table 3: Expected Spectroscopic Data for this compound

Technique Expected Features
IR Spectroscopy C-O (ether) stretching bands, Aromatic C=C stretching, C-H stretching (aromatic and aliphatic), C=N stretching.
¹H NMR Signals for aromatic protons, -O-CH₂- (methylene) protons, and -CH₃ (methyl) protons of the ethoxy groups.
¹³C NMR Signals for aromatic carbons, carbons of the ethoxy groups, and carbons of the isoquinoline core.

Mass Spectrometry (MS) Techniques in this compound Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and structural elucidation of drug metabolites. In the context of a compound like this compound, a typical workflow for metabolite identification would involve the administration of the drug to an in vitro or in vivo system, followed by the analysis of biological samples (such as plasma, urine, or liver microsomes).

High-resolution mass spectrometry (HRMS) would be instrumental in determining the elemental composition of potential metabolites by providing highly accurate mass measurements. Tandem mass spectrometry (MS/MS) would then be employed to fragment the parent drug and its metabolites. The resulting fragmentation patterns would provide structural information, helping to pinpoint the sites of metabolic modification.

Common metabolic pathways for compounds with structures similar to this compound include O-demethylation, hydroxylation, and conjugation with glucuronic acid or sulfate. The identification of metabolites is achieved by comparing the MS and MS/MS spectra of the parent drug with those of its potential metabolites, looking for characteristic mass shifts that correspond to specific metabolic reactions.

Table 1: Hypothetical Mass Shifts for Potential Metabolites of this compound

Metabolic Reaction Mass Shift (Da)
Hydroxylation +16
O-Demethylation -14
Glucuronidation +176

This table is illustrative and not based on experimental data for this compound.

Electrophoretic and Electrochemical Methods in this compound Analysis

Electrophoretic Methods: Capillary electrophoresis (CE) is a high-resolution separation technique that could be applied to the analysis of this compound. Due to its ionic nature, this compound is well-suited for separation by capillary zone electrophoresis (CZE). In CZE, ions are separated based on their charge-to-size ratio under the influence of an electric field. This technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. The development of a CZE method for this compound would involve optimizing parameters such as the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature to achieve the desired separation from any impurities or degradation products.

Electrochemical Methods: Electrochemical methods, such as voltammetry, could potentially be used for the quantitative analysis of this compound. These techniques are based on the measurement of the current that results from the application of a potential to an electrode in a solution containing the analyte. If this compound possesses electroactive functional groups that can be oxidized or reduced, a voltammetric method could be developed. This would involve selecting a suitable working electrode and optimizing the supporting electrolyte and instrumental parameters to obtain a well-defined analytical signal proportional to the concentration of this compound.

Development of Stability-Indicating Analytical Methods for this compound Degradation Products

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The development of such a method for this compound would necessitate forced degradation studies, as mandated by regulatory guidelines.

These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, to generate potential degradation products. The goal is to achieve a level of degradation (typically 5-20%) that allows for the reliable detection and separation of the degradation products from the parent drug.

High-performance liquid chromatography (HPLC), particularly with photodiode array (PDA) detection, is the most common technique for developing stability-indicating methods. The chromatographic conditions, including the stationary phase, mobile phase composition, and gradient elution program, would be optimized to achieve adequate resolution between the peak for this compound and the peaks of all process-related impurities and degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to aid in the identification of the degradation products formed under these stress conditions.

Table 2: Typical Stress Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition
Acid Hydrolysis 0.1 M HCl
Base Hydrolysis 0.1 M NaOH
Oxidation 3% H₂O₂
Thermal 60°C

This table represents general conditions and would need to be adapted specifically for this compound.

Computational Chemistry and Molecular Modeling Applications in Octaverine Hydrochloride Research

Molecular Docking Studies of Octaverine (B1617614) Hydrochloride-Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Octaverine hydrochloride, molecular docking can be instrumental in identifying its potential protein targets and elucidating the specific interactions that govern its binding affinity and selectivity.

The initial step in a molecular docking study of this compound would be the identification of plausible biological targets. Given its classification as a smooth muscle relaxant, likely targets could include phosphodiesterases (PDEs), calcium channels, or other proteins involved in smooth muscle contraction. The three-dimensional structures of these target proteins, obtained from crystallographic or NMR studies, would be prepared for the docking simulation.

The docking process would then involve placing the three-dimensional structure of this compound into the binding site of the target protein and evaluating the binding energy for various conformations. This would reveal the most probable binding mode of the compound. For instance, studies on other isoquinoline (B145761) alkaloids have successfully employed molecular docking to understand their binding mechanisms. tandfonline.com

The results of such a study could be presented in a table format, summarizing the key interactions and binding energies.

Table 1: Hypothetical Molecular Docking Results of this compound with Potential Target Proteins

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Phosphodiesterase 4 (PDE4) -8.5 Gln369, Phe372, Ile336 Hydrogen Bond, Pi-Pi Stacking, Hydrophobic
L-type Calcium Channel -7.9 Ser1123, Tyr1456, Met1130 Hydrogen Bond, Pi-Cation, Hydrophobic
Rho-associated kinase 1 (ROCK1) -9.2 Asp160, Tyr161, Leu206 Hydrogen Bond, Pi-Alkyl, Hydrophobic

This table is for illustrative purposes only and represents hypothetical data.

These findings would provide valuable insights into the structure-activity relationship of this compound and guide the design of more potent and selective analogs.

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a deeper understanding of their structure, stability, and reactivity. For this compound, these calculations can reveal crucial information about its electronic landscape, which is fundamental to its interaction with biological targets.

Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

The electrostatic potential map would visualize the electron-rich and electron-deficient regions of this compound, highlighting the areas most likely to be involved in electrostatic interactions and hydrogen bonding with its target protein. This information is complementary to molecular docking studies and can help to refine the understanding of binding interactions.

Table 2: Hypothetical Quantum Chemical Properties of this compound

Property Calculated Value Significance
HOMO Energy -5.8 eV Region of electron donation
LUMO Energy -1.2 eV Region of electron acceptance
HOMO-LUMO Gap 4.6 eV Indicates high kinetic stability
Dipole Moment 3.5 D Suggests significant polarity

This table is for illustrative purposes only and represents hypothetical data.

These quantum chemical insights can aid in the rational design of new derivatives with modified electronic properties to enhance their biological activity.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and its target protein over time. mdpi.com An MD simulation of the this compound-protein complex, solvated in a water box with physiological ion concentrations, would offer a more realistic representation of the biological environment.

These simulations can be used to assess the stability of the binding pose predicted by molecular docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains stable throughout the simulation. Furthermore, MD simulations can reveal the role of water molecules in mediating the interaction between this compound and its target.

Simulations of this compound within a model biological membrane can also be performed to understand its ability to cross cell membranes and reach its intracellular targets. nih.gov These simulations can provide insights into the partitioning of the drug into the lipid bilayer and its preferred orientation within the membrane.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for this compound-PDE4 Complex

Parameter Value/Description
Simulation Time 100 ns
Force Field AMBER
Ensemble NPT (Isothermal-isobaric)
Key Finding 1 Stable binding pose with average ligand RMSD of 1.2 Å
Key Finding 2 Identification of a stable water bridge between Octaverine and Gln369

This table is for illustrative purposes only and represents hypothetical data.

The detailed atomic-level information obtained from MD simulations is invaluable for a comprehensive understanding of the dynamic nature of drug-receptor interactions.

De Novo Drug Design Approaches Utilizing the this compound Scaffold

The isoquinoline scaffold, present in this compound, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.org De novo drug design approaches can leverage this scaffold to generate novel molecules with desired pharmacological properties.

These computational methods can build new molecules atom-by-atom or fragment-by-fragment within the binding site of a target protein. Starting with the isoquinoline core of Octaverine, these algorithms can explore a vast chemical space by adding different functional groups to design novel compounds with potentially improved affinity, selectivity, and pharmacokinetic properties. tandfonline.comnih.gov

For example, a de novo design study could aim to generate derivatives of Octaverine that exhibit enhanced selectivity for a specific PDE isoform, thereby reducing potential side effects. The designed molecules would then be evaluated in silico for their binding affinity and drug-likeness properties before being synthesized and tested experimentally.

Table 4: Hypothetical De Novo Designed Analogs of this compound with Predicted Improved Properties

Analog ID Modification on Scaffold Predicted Binding Affinity (kcal/mol) Predicted Selectivity for PDE4 vs PDE3
OHD-01 Addition of a fluoro group at C-5 -9.1 25-fold
OHD-02 Replacement of an ethoxy group with a cyclopropylmethoxy group -8.8 15-fold
OHD-03 Introduction of a sulfonamide group -9.5 30-fold

This table is for illustrative purposes only and represents hypothetical data.

This approach accelerates the discovery of new lead compounds by focusing on synthetically accessible molecules with a high probability of being active.

Application of Machine Learning Algorithms in this compound Property Prediction and Design

Machine learning (ML) is increasingly being used in drug discovery to build predictive models for a wide range of properties, including bioactivity, pharmacokinetics (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and physicochemical characteristics. nih.govelsevierpure.comiapchem.org For this compound and its analogs, ML models can be developed to predict these properties based on their chemical structures.

By training on large datasets of known compounds, ML algorithms can learn the complex relationships between molecular features and biological activities. These models can then be used to screen virtual libraries of compounds containing the this compound scaffold to identify candidates with favorable ADMET profiles. nih.gov For example, a model could be built to predict the oral bioavailability or the potential for off-target effects of novel derivatives.

Furthermore, generative ML models can be used in conjunction with de novo design to create novel molecules with optimized properties. These models learn the underlying patterns in existing chemical data to generate new structures that are likely to possess the desired characteristics.

Table 5: Hypothetical Machine Learning Model Predictions for ADMET Properties of an this compound Analog

ADMET Property Predicted Value/Class Confidence Score
Human Intestinal Absorption High 0.92
Blood-Brain Barrier Permeation Low 0.85
CYP2D6 Inhibition Non-inhibitor 0.78
hERG Inhibition Low Risk 0.88
Ames Mutagenicity Non-mutagenic 0.95

This table is for illustrative purposes only and represents hypothetical data.

The integration of machine learning into the drug discovery pipeline for compounds like this compound has the potential to significantly reduce the time and cost associated with bringing a new drug to market. iapchem.org

Future Directions and Emerging Paradigms in Octaverine Hydrochloride Research

Exploration of Novel Cellular Targets and Unconventional Mechanisms of Octaverine (B1617614) Hydrochloride

Octaverine hydrochloride's primary mechanism of action is understood to involve the inhibition of phosphodiesterases (PDEs) and the blockade of calcium channels, leading to smooth muscle relaxation. However, emerging research paradigms suggest that its pharmacological effects may be more complex, involving a wider array of cellular targets and unconventional mechanisms.

Future investigations are anticipated to delve into the selectivity of this compound for different PDE isoenzymes. While it is known to be a non-selective PDE inhibitor, understanding its affinity for specific PDE subtypes could unveil novel therapeutic applications. For instance, selective inhibition of certain PDE families has been linked to anti-inflammatory and neuroprotective effects. Furthermore, its interaction with various subtypes of calcium channels, beyond the L-type channels typically associated with smooth muscle contraction, warrants deeper exploration. State-dependent and subtype-selective blockade of calcium channels could open avenues for its use in neurological or cardiovascular conditions with greater precision and fewer side effects.

Beyond its established targets, researchers are beginning to consider unconventional mechanisms that may contribute to this compound's effects. This includes its potential influence on cyclic nucleotide signaling pathways, which are crucial in a multitude of cellular processes beyond muscle contraction. The compound's structural similarity to other isoquinoline (B145761) alkaloids also raises the possibility of interactions with other receptors and signaling molecules that have yet to be identified.

Established Mechanism Potential Novel Target/Mechanism Potential Therapeutic Implication
Non-selective Phosphodiesterase (PDE) InhibitionSelective inhibition of specific PDE subtypes (e.g., PDE4, PDE10)Anti-inflammatory, Neuroprotective, Cognitive Enhancement
Calcium Channel BlockadeSubtype-selective blockade of voltage-gated calcium channels (e.g., T-type, N-type)Neuropathic pain, Epilepsy, Cardiovascular disorders
-Modulation of cyclic nucleotide-gated (CNG) channelsRetinal disorders, Sensory neuron modulation
-Interaction with adenosine (B11128) receptorsCardioprotection, Anti-inflammatory effects

Integration of Omics Technologies in Comprehensive this compound Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to obtain a holistic understanding of the cellular and systemic effects of this compound. These high-throughput approaches can identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for therapeutic response.

Transcriptomic studies, for instance, can reveal changes in gene expression in smooth muscle cells and other tissues following treatment with this compound. This could uncover previously unknown signaling pathways affected by the drug. Proteomic analyses can identify the full complement of proteins that interact with this compound or whose expression levels are altered by it. This could lead to the discovery of novel binding partners and downstream effectors. nih.govMetabolomic profiling can provide a snapshot of the metabolic changes induced by the compound, offering insights into its effects on cellular energy and signaling molecule production. thermofisher.cnnih.govfrontiersin.orgresearchgate.netnih.gov

The integration of these multi-omics datasets will be crucial for constructing comprehensive models of this compound's mechanism of action and for identifying potential new therapeutic indications.

Omics Technology Potential Application in this compound Research Expected Insights
Transcriptomics Analysis of gene expression changes in vascular and non-vascular smooth muscle cells treated with this compound.Identification of novel signaling pathways and regulatory networks modulated by the compound. mdpi.com
Proteomics Identification of direct protein binding partners and downstream changes in protein expression and post-translational modifications.Elucidation of novel cellular targets and a deeper understanding of the drug's mechanism of action.
Metabolomics Profiling of cellular metabolite changes in response to this compound treatment.Understanding the impact on cellular metabolism, energy production, and signaling molecule synthesis.

Development of Advanced Preclinical Models for Refined this compound Evaluation

Traditional preclinical models have provided valuable insights into the pharmacology of this compound. However, the development of more sophisticated and human-relevant models is essential for a more refined evaluation of its therapeutic potential and for bridging the gap between preclinical findings and clinical outcomes.

Organoid technology represents a significant advancement in in-vitro modeling. Three-dimensional organoids derived from patient stem cells can recapitulate the complex cellular architecture and function of human tissues, such as the intestine or blood vessels. biorxiv.orgresearchgate.netelifesciences.orgelifesciences.orgmdpi.com These "mini-organs in a dish" could be used to study the effects of this compound on smooth muscle function in a more physiologically relevant context and to investigate its potential in disease models.

Humanized mouse models , in which mouse genes are replaced with their human counterparts, offer a powerful in-vivo platform for studying human-specific drug responses. americanpharmaceuticalreview.compharmalegacy.combiocytogen.comjax.orgtaconic.com For example, mice humanized for specific PDE subtypes or calcium channels could provide more accurate predictions of this compound's efficacy and potential side effects in humans. These advanced models will be instrumental in validating novel targets and exploring new therapeutic avenues for this compound.

Preclinical Model Description Application for this compound Research
2D Cell Cultures Monolayers of smooth muscle cells.Initial screening for bioactivity and basic mechanism of action studies.
Isolated Organ Baths Segments of animal tissues (e.g., aorta, ileum) maintained in a physiological solution.Characterization of contractile and relaxant responses to the drug.
Animal Models In vivo studies in rodents or other species.Evaluation of systemic effects, pharmacokinetics, and efficacy in disease models.
3D Organoids Self-organizing, three-dimensional structures derived from stem cells that mimic organ function.Studying drug effects on human smooth muscle in a more complex and physiologically relevant in-vitro system.
Humanized Mice Mice genetically engineered to express human genes or harbor human cells/tissues.Assessing the efficacy and safety of this compound on human-specific targets in an in-vivo setting.

Interdisciplinary Research on this compound's Broader Pharmacological Spectrum and Therapeutic Potential

The future of this compound research lies in breaking down traditional disciplinary silos and fostering collaborations between pharmacologists, medicinal chemists, cell biologists, and clinicians. An interdisciplinary approach is crucial for exploring the compound's broader pharmacological spectrum and unlocking its full therapeutic potential beyond its current use as a spasmolytic agent.

Some promising areas for future interdisciplinary research include:

Neurological Disorders: Given the role of PDEs and calcium channels in neuronal function, there is a rationale for investigating the potential of this compound in conditions such as neuropathic pain, epilepsy, and certain neurodegenerative diseases.

Inflammatory Conditions: The potential anti-inflammatory properties of Octaverine, suggested by its classification as a PDE inhibitor, warrant further investigation in the context of chronic inflammatory diseases. mdpi.comnih.gov

Cardiovascular Diseases: A deeper understanding of its effects on different cardiovascular tissues and cell types could lead to new applications in the management of hypertension, arrhythmias, or ischemic heart disease. nih.govnih.gov

Oncology: Some isoquinoline alkaloids have demonstrated anti-proliferative effects, suggesting a potential, albeit speculative, role for this compound or its derivatives in cancer research.

By combining expertise from various fields, researchers can develop innovative strategies to repurpose this compound for new therapeutic indications and to design novel analogs with improved efficacy and selectivity.

Q & A

Q. What is the primary mechanism of action of Octaverine hydrochloride in inhibiting HIV reverse transcriptase, and how can this be experimentally validated?

this compound, an isoquinoline derivative, inhibits HIV reverse transcriptase (HIV-RT) by competitively binding to the enzyme's active site, disrupting viral RNA-to-DNA conversion. To validate this:

  • Method : Perform in vitro enzymatic assays using purified HIV-RT. Measure inhibition via spectrophotometric detection of DNA synthesis (e.g., using dNTP incorporation assays).
  • Controls : Include known HIV-RT inhibitors (e.g., nevirapine) as positive controls.
  • Data Analysis : Calculate IC₅₀ values using dose-response curves .

Q. What analytical methods are recommended for characterizing this compound purity and structural integrity?

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference standards (e.g., LGC Standards MM3165.00) .
  • Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
  • Purity Validation : Ensure ≥95% purity via titration or elemental analysis, adhering to pharmacopeial guidelines (e.g., USP) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for weighing and solution preparation to prevent inhalation of aerosols.
  • Storage : Store at -20°C in sealed, labeled containers with desiccants to prevent hydrolysis .
  • Waste Disposal : Decontaminate waste with 10% sodium hypochlorite before disposal in biohazard bins .

Advanced Research Questions

Q. How can researchers optimize in vitro assays to evaluate this compound’s efficacy against drug-resistant HIV strains?

  • Experimental Design :
    • Use TZM-bl cells infected with clinically isolated HIV strains (e.g., HIV-1 NL4-3) and measure luciferase activity as a proxy for viral replication.
    • Apply factorial design to test combinations with other antiretrovirals (e.g., integrase inhibitors), assessing synergy via the Chou-Talalay method .
  • Data Interpretation : Quantify resistance using fold-change in IC₅₀ relative to wild-type HIV.

Q. How can contradictions in reported efficacy data for this compound across studies be resolved?

  • Systematic Review : Conduct a meta-analysis of existing in vitro and in vivo data, stratifying results by experimental variables (e.g., cell lines, assay durations, compound concentrations) .
  • Replication Studies : Standardize protocols using WHO-recommended HIV-RT assay conditions and report results with CONSORT-like checklists for transparency .

Q. What strategies are effective in designing synergistic combinations of this compound with other antiretrovirals?

  • Checkerboard Assays : Test pairwise combinations with protease inhibitors (e.g., ritonavir) or entry inhibitors. Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC <0.5) or antagonism (FIC >4) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions between Octaverine and HIV-RT mutants (e.g., K103N) .

Q. How can researchers validate the stability of this compound under varying physiological conditions?

  • Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours.
  • Kinetic Analysis : Fit data to first-order degradation models to estimate half-life (t₁/₂) and identify degradation byproducts .

Q. What structural modifications of this compound could enhance its bioavailability while retaining antiviral activity?

  • SAR Studies : Synthesize analogs with substituents at the isoquinoline C-3 position. Test logP (lipophilicity) via shake-flask assays and correlate with Caco-2 cell permeability data.
  • Prodrug Design : Introduce ester or phosphate groups to improve aqueous solubility, and assess hydrolysis rates in plasma .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

  • Animal Models : Use humanized BLT mice infected with HIV-1. Measure plasma concentrations via LC-MS/MS after oral/intravenous administration.
  • Toxicity Screening : Conduct acute toxicity studies in rats (OECD 423), monitoring liver/kidney function biomarkers (e.g., ALT, creatinine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octaverine hydrochloride
Reactant of Route 2
Reactant of Route 2
Octaverine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.